molecular formula C₂₁H₂₁ClO₁₀ B1146043 Cyanidin-3-o-rhamnoside chloride CAS No. 38533-30-1

Cyanidin-3-o-rhamnoside chloride

Cat. No.: B1146043
CAS No.: 38533-30-1
M. Wt: 468.84
InChI Key:
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Description

Cyanidin-3-o-rhamnoside chloride (C3RC) is a naturally occurring flavonoid found in a variety of fruits and vegetables, including blueberries, blackberries, and cranberries. It is a water-soluble compound with a molecular weight of 561.41 g/mol and is composed of two monosaccharides, glucose and rhamnose, connected by a glycosidic bond. C3RC has a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It is also used in laboratory experiments to study the effects of flavonoids on cells and organisms.

Scientific Research Applications

  • Antioxidant and Anti-inflammatory Properties : Cyanidin-3-o-rhamnoside chloride demonstrates significant antioxidant activities. It has been found to scavenge free radicals effectively, which suggests its potential in reducing oxidative stress-related cellular damage in various conditions, including chronic diseases like diabetes and cancer (Solomon et al., 2010).

  • Anti-Diabetic Effects : Several studies have highlighted its role in managing diabetes. For instance, it has shown inhibitory effects on enzymes relevant to diabetes management, such as α-glucosidase and α-amylase, which are key in carbohydrate digestion and glucose absorption (Akkarachiyasit et al., 2010).

  • Cancer Therapeutic Potential : Research suggests that this compound may have therapeutic potential for certain types of cancer. It has been observed to induce apoptosis in cancer cells and modulate various molecular pathways associated with cell proliferation and death, making it a potential candidate for cancer treatment or adjunct therapy (Cheng et al., 2018).

  • Cardiovascular Health : Its antioxidant properties also make it beneficial for cardiovascular health. By reducing oxidative stress, it may help in preventing or managing heart-related conditions.

  • Neuroprotective Effects : There is growing interest in the neuroprotective effects of this compound. Its ability to mitigate oxidative stress can be crucial in protecting against neurodegenerative diseases.

  • Skin Health : Due to its antioxidant properties, it may also have applications in skin health, potentially aiding in the prevention of skin aging and damage caused by environmental factors.

Mechanism of Action

Target of Action

Cyanidin-3-o-rhamnoside chloride, also known as Cyanidin 3-rhamnoside, primarily targets the adenosine monophosphate-activated protein kinase (AMPK) , a cellular energy sensor involved in metabolism and the aging process . It also interacts with the adiponectin receptor signaling pathway .

Mode of Action

Cyanidin 3-rhamnoside activates AMPK, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators .

Biochemical Pathways

Cyanidin 3-rhamnoside affects the gluconeogenesis pathway and the adiponectin receptor signaling pathway . It suppresses hepatic gluconeogenesis, thereby reducing glucose production . It also increases cellular AMP levels in cultured hepatocytes, and the oral administration of Cyanidin 3-rhamnoside in mice elevated their plasma adiponectin concentrations .

Pharmacokinetics

It is known that the compound is abundant in fruits and vegetables , suggesting that it can be readily absorbed from dietary sources

Result of Action

Cyanidin 3-rhamnoside exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence . These findings demonstrate that Cyanidin 3-rhamnoside achieves hypoglycemic effects via AMPK activation and the subsequent suppression of gluconeogenesis and exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .

Action Environment

The action of Cyanidin 3-rhamnoside can be influenced by various environmental factors. For instance, its color changes depending on the pH of the environment, appearing red in acidic conditions and blue in alkaline conditions

Future Directions

Cyanidin-3-O-rhamnoside chloride has shown potential in alleviating oxidative stress and inhibiting intestinal lipid digestion and absorption . Future research could focus on enhancing its bioavailability and controlled release .

Biochemical Analysis

Biochemical Properties

Cyanidin-3-o-rhamnoside chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit cytochromes P450, a group of enzymes involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Cellular Effects

This compound has been shown to have a variety of effects on cells. It can suppress hepatic gluconeogenesis by reducing the expression of gluconeogenic genes . It also exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It activates AMPK through the adiponectin receptor signaling pathway . It also increases cellular AMP levels in cultured hepatocytes . These effects collectively contribute to the activation of AMPK, leading to the suppression of gluconeogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly reduce H2O2-induced cytotoxicity in H2O2-stimulated RAW264.7 cells . This suggests that the compound has a protective effect against oxidative stress over time.

Dosage Effects in Animal Models

For instance, benefits have been seen with blood sugar reductions in the range of 150mg/kg bodyweight .

Metabolic Pathways

This compound is involved in the anthocyanin biosynthesis pathway . It is a product of the glycosylation of cyanidin, a process that involves various enzymes .

Transport and Distribution

Related compounds like Cyanidin-3-glucoside are known to be absorbed in their unmodified molecular form in the upper digestive tract .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZWDYRLDSHCLB-BMFPEYJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38533-30-1
Record name Cyanidin 3-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38533-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Customer
Q & A

Q1: What is the significance of Cyanidin 3-rhamnoside in acerola fruit?

A1: Cyanidin 3-rhamnoside is a major anthocyanin found in acerola fruit (Malpighia emarginata DC). [, , ] Studies have shown that it significantly contributes to the fruit's vibrant red color and potent antioxidant properties. [, ]

Q2: Beyond acerola, where else is Cyanidin 3-rhamnoside found naturally?

A3: Cyanidin 3-rhamnoside has been identified as a major anthocyanin in blood orange juice. [] Its presence contributes to the characteristic color of the juice.

Q3: What analytical techniques are used to identify and quantify Cyanidin 3-rhamnoside?

A5: Researchers primarily employ High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array (DAD) and Mass Spectrometry (MS/MS) to identify and quantify Cyanidin 3-rhamnoside. [, , ] This technique allows for the separation and precise measurement of this anthocyanin in complex mixtures.

Q4: How does the presence of ascorbic acid impact the stability of Cyanidin 3-rhamnoside?

A6: Research indicates that ascorbic acid, while a potent antioxidant itself, can have a detrimental effect on the stability of anthocyanins like Cyanidin 3-rhamnoside, leading to color degradation over time. [] This highlights the need for specific formulation strategies to maintain the color and stability of products containing both compounds.

Q5: Are there any computational studies exploring the bioactivity of Cyanidin 3-rhamnoside?

A7: Although not directly focusing on Cyanidin 3-rhamnoside, a study on Sudanese roselle used in silico methods to investigate the xanthine oxidase (XO) inhibitory activity of closely related anthocyanins. [] Such computational approaches can offer insights into potential mechanisms of action and guide further research.

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